molecular formula C12H11F2NO3 B14759505 Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate

Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate

Cat. No.: B14759505
M. Wt: 255.22 g/mol
InChI Key: YGGSFWSIESODGA-WDZFZDKYSA-N
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Description

Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamido group, a difluorophenyl group, and an acrylate moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate typically involves the reaction of 2,5-difluorobenzaldehyde with methyl acetoacetate in the presence of a base, followed by the addition of acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl (E)-2-acetamido-3-(2,5-difluorophenyl)acrylate include:

  • Methyl (E)-3-(2,5-difluorophenyl)acrylate
  • Methyl (E)-2-acetamido-3-phenylacrylate
  • Methyl (E)-2-acetamido-3-(4-fluorophenyl)acrylate

Uniqueness

The uniqueness of this compound lies in the presence of both the acetamido and difluorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11F2NO3

Molecular Weight

255.22 g/mol

IUPAC Name

methyl (Z)-2-acetamido-3-(2,5-difluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H11F2NO3/c1-7(16)15-11(12(17)18-2)6-8-5-9(13)3-4-10(8)14/h3-6H,1-2H3,(H,15,16)/b11-6-

InChI Key

YGGSFWSIESODGA-WDZFZDKYSA-N

Isomeric SMILES

CC(=O)N/C(=C\C1=C(C=CC(=C1)F)F)/C(=O)OC

Canonical SMILES

CC(=O)NC(=CC1=C(C=CC(=C1)F)F)C(=O)OC

Origin of Product

United States

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